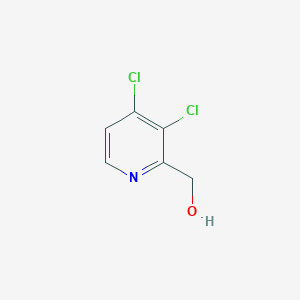

(3,4-Dichloropyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHVRZUGLAROJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103949-59-3 | |

| Record name | (3,4-dichloropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 3,4 Dichloropyridin 2 Yl Methanol

Reactions Involving the Hydroxyl Functional Group

The primary alcohol functionality in (3,4-Dichloropyridin-2-yl)methanol is a key site for a variety of chemical transformations, including oxidation, substitution, and esterification/etherification reactions. The electronic properties of the dichloropyridine ring influence the reactivity of this hydroxyl group.

Oxidation Reactions of Pyridyl Alcohols

The oxidation of pyridyl alcohols, such as this compound, can yield the corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of 2,6-dichloropyridin-4-yl)methanol has been documented. google.com While specific studies on the oxidation of this compound are not detailed in the provided results, general principles of alcohol oxidation can be applied. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to the formation of 3,4-dichloropicolinic acid. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would favor the formation of 3,4-dichloropicolinaldehyde. The electron-withdrawing nature of the two chlorine atoms on the pyridine (B92270) ring may influence the ease of oxidation.

Substitution Reactions at the Hydroxymethyl Position

The hydroxyl group of this compound can be converted into a better leaving group, facilitating nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) or a phosphorus halide can replace the hydroxyl group with a halogen. Inspired by the conversion of other pyridyl methanols, tosylation of the alcohol can also be achieved, followed by substitution with various nucleophiles. researchgate.net These reactions would yield 2-(halomethyl)-3,4-dichloropyridines or 2-(tosyloxymethyl)-3,4-dichloropyridines, which are versatile intermediates for introducing a wide range of functional groups.

Esterification and Etherification Reactions (e.g., DMAP-catalyzed acetylation of alcohols)

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives. nih.govorganic-chemistry.orgresearchgate.net A common method for this transformation is the use of an acid chloride or anhydride (B1165640) in the presence of a base. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for the acylation of alcohols. nih.govsci-hub.stacs.orgutrgv.edu The mechanism of DMAP-catalyzed acetylation involves the formation of a highly reactive N-acylpyridinium intermediate. sci-hub.stutrgv.edu This intermediate is then attacked by the alcohol to yield the ester and regenerate the catalyst. sci-hub.stacs.org The reaction is typically performed in the presence of a stoichiometric base, like triethylamine, to neutralize the acid byproduct. sci-hub.st

Table 1: Examples of Esterification and Etherification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| This compound | Acetic Anhydride | DMAP/Triethylamine | Acetate Ester |

| This compound | Benzoyl Chloride | Pyridine | Benzoate Ester |

| This compound | Sodium Hydride, then Methyl Iodide | - | Methyl Ether |

This table is illustrative and based on general principles of alcohol reactions.

Etherification can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form an alkoxide, which then reacts with an alkyl halide.

Intermolecular Interactions and Hydrogen Bonding Contributions

The hydroxyl group of this compound is capable of forming hydrogen bonds. csbsju.edu These intermolecular forces can significantly influence the physical properties of the compound, such as its boiling point and solubility. In the solid state, and in protic solvents, the hydrogen of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. csbsju.edusemanticscholar.org The formation of hydrogen-bonded dimers or larger aggregates is possible. princeton.edu The presence of the electronegative chlorine atoms can also influence the hydrogen bonding by affecting the electron density on the pyridine ring and the acidity of the hydroxyl proton.

Reactions of the Dichloropyridine Ring System

The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, a characteristic reaction of halopyridines. The positions of these chlorine atoms relative to the ring nitrogen and each other dictate their relative reactivity.

Nucleophilic Aromatic Substitution Pathways in Halopyridines

Nucleophilic aromatic substitution (SNAᵣ) on pyridine rings is generally favored at the 2- and 4-positions, as the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comvaia.comyoutube.com In the case of this compound, both the C-2 and C-4 positions are occupied by chlorine atoms. The reactivity of these positions towards nucleophiles is influenced by both electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen and the other chlorine atom activates the ring towards nucleophilic attack. uoanbar.edu.iq

Studies on related dichloropyridines have shown that selective substitution at the C-4 position is often achievable. For example, palladium-catalyzed coupling reactions of 2,4-dichloropyridines with boronic esters have demonstrated selectivity for the C-4 position. acs.org The relative reactivity of the C-2 and C-4 positions in this compound would depend on the specific nucleophile and reaction conditions. Frontier molecular orbital theory suggests that the LUMO coefficient can predict the site of nucleophilic attack, with a higher coefficient indicating a more favorable site. stackexchange.com

Electrophilic Aromatic Substitution Limitations and Alternatives for Pyridines

Electrophilic aromatic substitution (SEAr) on the pyridine nucleus is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgquimicaorganica.org This deactivation is further exacerbated in this compound by the presence of two additional electron-withdrawing chlorine atoms. Direct electrophilic substitution reactions such as nitration or halogenation on this substrate are therefore expected to be sluggish and require harsh reaction conditions, often leading to low yields and a mixture of products.

The nitrogen atom in pyridine is basic and readily protonated or coordinates to Lewis acids, which are often required as catalysts for SEAr reactions. wikipedia.org This creates a pyridinium species, which is even more deactivated towards electrophilic attack. In the case of this compound, the hydroxymethyl group can also interact with acidic reagents, further complicating the reaction.

Due to these limitations, alternative strategies are often employed to achieve functionalization of the pyridine ring. One common approach is to first activate the pyridine ring by N-oxidation. The resulting pyridine-N-oxide is more susceptible to electrophilic attack, and the oxygen atom can subsequently be removed. wikipedia.org For instance, the nitration of pyridine-N-oxide proceeds under milder conditions than pyridine itself and can offer different regioselectivity. rsc.org Another alternative is to utilize the inherent nucleophilic character of the pyridine nitrogen for reactions like N-amination followed by rearrangement, although this is less common for simple ring functionalization.

Given the high degree of deactivation in this compound, direct electrophilic aromatic substitution is generally not a viable synthetic strategy. Instead, functionalization is more readily achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the halogenated positions.

Cross-Coupling Reactions at Halogenated Positions of Pyridines

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyridines, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. In di- and polyhalogenated pyridines, the regioselectivity of these reactions is a key consideration.

For dichloropyridines, the reactivity of the chlorine atoms is influenced by their position relative to the nitrogen atom and other substituents. In many cases, the chlorine atom at the C2 or C4 position is more reactive than one at the C3 or C5 position due to the electronic effects of the nitrogen atom. For 3,4-dichloropyridine, Suzuki-Miyaura coupling preferentially occurs at the C4 position. rsc.org The presence of a hydroxymethyl group at the C2 position in this compound can further influence the regioselectivity of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron reagent with a halide. The regioselectivity of the Suzuki-Miyaura coupling of dichloropyridines can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govresearchgate.net For 2,4-dichloropyridines, C4-selective coupling can be achieved using specific palladium catalysts with sterically hindered N-heterocyclic carbene (NHC) ligands. nih.gov In some instances, ligand-free conditions have also been shown to enhance C4-selectivity. nih.gov

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C, 18 h | 2-Chloro-4-phenylpyridine | 95 | nih.gov |

| 3,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 °C, 12 h | 3-Chloro-4-phenylpyridine | 88 | rsc.org |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org The regioselectivity of Sonogashira coupling on dihalopyridines can also be controlled. For instance, in 4,6-dichloro-2-pyrone, the reaction occurs selectively at the 6-position. nih.gov The choice of ligand on the palladium catalyst can be crucial in directing the site of coupling. rsc.org

| Starting Material | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4,6-Dichloro-2-pyrone | Phenylacetylene | Pd(dba)₂/PPh₃ / CuI | Et₃N | THF | rt, 24 h | 6-Phenylethynyl-4-chloro-2-pyrone | 85 | nih.gov |

| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | rt, 16 h | 5-Bromo-2,6-dichloro-3-(phenylethynyl)pyridine | 82 | nih.gov |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org The regioselective amination of polychloropyrimidines has been demonstrated, where the choice of catalyst and reaction conditions can direct the substitution to a specific position. acs.orgmit.edu For instance, in 6-aryl-2,4-dichloropyrimidines, amination can be directed to the C4 position with high selectivity. acs.org

| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 6-Phenyl-2,4-dichloropyrimidine | Morpholine | Pd(OAc)₂ / BINAP | LiHMDS | Toluene | rt, 1 h | 4-(6-Phenyl-2-chloropyrimidin-4-yl)morpholine | 95 | acs.org |

| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | MW, 120 °C, 20 min | 2-(Phenylamino)-13α-estrone 3-methyl ether | 92 | beilstein-journals.org |

For this compound, it is anticipated that cross-coupling reactions would preferentially occur at the C4 position, which is para to the nitrogen and activated by it. The hydroxymethyl group at C2 might also exert some steric and electronic influence on the reaction outcome.

Ring Functionalization and Derivatization

Beyond the initial cross-coupling reactions, the resulting mono-functionalized pyridine derivatives can undergo further transformations to introduce additional diversity. For instance, a product from a C4-selective Suzuki coupling on this compound would retain a chlorine atom at the C3 position. This remaining chlorine atom could potentially be targeted in a subsequent cross-coupling reaction, although this would likely require more forcing conditions.

Alternatively, the pyridine nitrogen itself can be functionalized. N-oxidation, as mentioned earlier, can be a route to activate the ring or to introduce other functional groups. The pyridine nitrogen can also be alkylated to form pyridinium salts, which can alter the reactivity of the ring and be used in various transformations.

Another avenue for derivatization involves the modification of substituents introduced via cross-coupling. For example, an aryl group introduced at the C4 position could undergo further electrophilic substitution on the aryl ring, provided the conditions are compatible with the dichloropyridyl methanol (B129727) core.

Spectroscopic Characterization of 3,4 Dichloropyridin 2 Yl Methanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and signal multiplicities in NMR spectra are fundamental to the structural assignment of (3,4-Dichloropyridin-2-yl)methanol. The CAS number for this compound is 103949-59-3, and its molecular formula is C₆H₅Cl₂NO. It has a reported melting point of 66 °C. biosynth.comillinois.edu

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | ~7.5 - 8.0 | d |

| H-6 | ~8.0 - 8.5 | d |

| -CH₂OH | ~4.5 - 5.0 | s or t |

| -OH | Variable | br s |

d = doublet, s = singlet, t = triplet, br s = broad singlet

Detailed ¹³C NMR data for this compound is not explicitly found in the reviewed sources. However, data for analogous compounds can provide insight. For instance, the ¹³C NMR spectrum of pyridine (B92270) shows signals at approximately 150.3 ppm (C-2, C-6), 123.9 ppm (C-3, C-5), and 135.9 ppm (C-4) in deuterated chloroform. researchgate.net The introduction of two chlorine atoms and a methanol (B129727) group would alter these chemical shifts significantly. The carbons bearing the chlorine atoms (C-3 and C-4) would be expected to show resonances at different positions compared to the unsubstituted pyridine. The carbon of the methanol group (-CH₂OH) would likely appear in the range of 60-65 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~130 - 135 |

| C-4 | ~140 - 145 |

| C-5 | ~120 - 125 |

| C-6 | ~145 - 150 |

| -CH₂OH | ~60 - 65 |

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling correlations. For this compound, a cross-peak between the H-5 and H-6 protons would be expected, confirming their adjacent relationship.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space. This could help to confirm the spatial relationship between the methylene (B1212753) protons of the methanol group and the proton at the C-6 position of the pyridine ring.

HETCOR (Heteronuclear Correlation) , or more modern versions like HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence), correlate directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon signals.

Although these techniques are standard for structural elucidation, specific 2D NMR data for this compound has not been reported in the searched literature.

Solid-state NMR (ssNMR) spectroscopy is a technique used to study materials in their solid phase. It is particularly useful for analyzing insoluble polymers, crystalline materials, and for studying molecular dynamics in the solid state. While no specific solid-state NMR studies on this compound were found, ssNMR could be applied to investigate its crystalline polymorphism, if any, and to understand the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available in the reviewed literature, the expected absorption regions can be predicted based on data for similar compounds. For example, the FT-IR spectrum of pyridine exhibits characteristic C-H stretching vibrations of the aromatic ring around 3000-3100 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. nist.gov The presence of the hydroxyl and chloro groups in this compound will give rise to additional distinct bands.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methylene) | Stretching | 2850 - 2960 |

| C=C, C=N (pyridine ring) | Stretching | 1400 - 1600 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

| C-Cl | Stretching | 600 - 800 |

The broad O-H stretching band is characteristic of the hydroxyl group and is indicative of hydrogen bonding. The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum. The exact positions of these bands would provide valuable structural confirmation.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides valuable insights into the vibrational modes of molecules, offering a fingerprint for identification and structural analysis. In the context of pyridine derivatives, Raman studies often focus on the impact of substituent groups on the ring's vibrational frequencies. nih.gov For chloropyridines, the position of the chlorine atom significantly influences the hydrogen-bonding capacity and, consequently, the Raman spectra when interacting with solvents like methanol. researchgate.net

Studies on related pyridine compounds, such as the pyridine-borane complex, have demonstrated that the formation of dative bonds leads to noticeable shifts in the Raman vibrational modes. nih.gov For instance, significant changes in Raman activity and shifts to lower frequencies are observed for certain vibrational modes upon complexation. nih.gov While specific FT-Raman data for this compound is not extensively detailed in the provided results, the analysis of similar structures provides a framework for understanding its expected spectral features. The characteristic Raman peaks for related pesticides have been used for their identification and differentiation. nih.gov

The table below presents a hypothetical representation of expected Raman shifts for this compound, based on the analysis of related pyridine and chloropyridine compounds.

Table 1: Hypothetical FT-Raman Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch | 3000-3100 |

| O-H stretch | 3200-3600 |

| C=C/C=N ring stretch | 1400-1600 |

| C-Cl stretch | 600-800 |

| Ring breathing mode | ~1000 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio.

Molecular Ion Characterization

The molecular formula for this compound is C₆H₅Cl₂NO, with a molecular weight of approximately 178.01 g/mol . biosynth.com In mass spectrometry, this compound would be expected to produce a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be characteristic, showing peaks at M, M+2, and M+4 with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pattern Analysis

Upon ionization, the molecular ion of this compound would undergo fragmentation, providing structural information. Expected fragmentation pathways would involve the loss of the hydroxymethyl group (-CH₂OH), chlorine atoms (-Cl), or hydrogen chloride (-HCl). The stability of the pyridine ring would likely result in fragment ions corresponding to the dichloropyridinyl cation. High-resolution mass spectrometry (HRMS) could be employed for the precise determination of the elemental composition of these fragments. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly suitable for polar molecules, allowing for their transfer from solution to the gas phase as ions with minimal fragmentation. uvic.ca For this compound, ESI-MS would likely be performed in a suitable polar solvent like methanol or acetonitrile. uvic.ca This technique would be expected to generate protonated molecules [M+H]⁺ in the positive ion mode. The choice of solvent is crucial, as it can influence ionization efficiency. uvic.ca

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption spectra of pyridine derivatives are influenced by the nature and position of substituents on the pyridine ring. researchgate.net

For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The solvent can affect the position of these bands. researchgate.net The presence of chlorine atoms and the hydroxymethyl group as substituents on the pyridine ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ). researchgate.net Studies on similar compounds have shown that the absorption spectra can shift based on the polarity of the solvent used. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound in Methanol

| Transition | Expected λₘₐₓ (nm) |

| π→π | ~270-280 |

| n→π | ~300-320 |

X-ray Diffraction (XRD) and Crystallographic Analysis

While specific crystallographic data for this compound was not found in the search results, analysis of related structures indicates that such data would typically include the crystal system, space group, unit cell dimensions, and atomic coordinates. researchgate.net Powder XRD could be used to characterize the bulk material and confirm its phase purity. researchgate.net

Single-Crystal X-ray Diffraction of Pyridylmethanol Complexes

In a study of an analogous compound, dichlorido(methanol-κO)bis(2-methylpyridine-κN)copper(II), the copper atom is five-coordinated by two nitrogen atoms from the 2-methylpyridine (B31789) ligands, two chloride ligands, and an oxygen atom from the methanol molecule. nih.govnih.gov This coordination results in a tetragonal-pyramidal geometry around the Cu(II) center, with the nitrogen and chlorine atoms forming the basal plane. nih.govnih.gov The crystal structure analysis reveals that the complex molecules are linked into dimeric units through pairs of O-H···Cl hydrogen bonds. nih.govnih.gov These dimers are further connected by C-H···Cl interactions, forming layers. nih.govnih.gov

Table 1: Selected Crystallographic Data for Dichlorido(methanol-κO)bis(2-methylpyridine-κN)copper(II)

| Parameter | Value |

|---|---|

| Chemical Formula | [CuCl₂(C₆H₇N)₂(CH₃OH)] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0123 (3) |

| b (Å) | 15.5678 (6) |

| c (Å) | 12.0454 (5) |

| β (°) | 94.345 (2) |

| Volume (ų) | 1498.01 (10) |

| Z | 4 |

Data sourced from a study on a related pyridylmethanol complex. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified.

For the dichlorido(methanol-κO)bis(2-methylpyridine-κN)copper(II) complex, Hirshfeld surface analysis was employed to investigate the intermolecular interactions in detail. nih.gov The analysis revealed that the most significant contributions to the crystal packing are from H···H, H···Cl/Cl···H, and C···H/H···C contacts. nih.gov The d_norm surface shows distinct red spots, indicating close-contact interactions, which correspond to the O-H···Cl and C-H···Cl hydrogen bonds. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts.

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface of Dichlorido(methanol-κO)bis(2-methylpyridine-κN)copper(II)

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 53.1 |

| H···Cl/Cl···H | 25.2 |

Data sourced from a study on a related pyridylmethanol complex. nih.gov

These data highlight the importance of hydrogen bonding and van der Waals forces in the supramolecular assembly of this pyridylmethanol complex. The H···H contacts, representing van der Waals forces, are the most abundant, while the H···Cl/Cl···H interactions, indicative of hydrogen bonding, play a crucial role in forming the dimeric and layered structures. nih.gov

Other Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. youtube.comuniversite-paris-saclay.fr It is particularly useful for studying paramagnetic metal complexes and organic radicals. universite-paris-saclay.frnih.gov In the context of pyridylmethanol complexes, EPR can provide valuable information about the electronic structure of paramagnetic metal centers and their coordination environment.

While specific EPR studies on complexes of this compound are not documented, the principles of EPR spectroscopy can be applied to hypothetical paramagnetic complexes of this ligand. For instance, if this compound were to form a complex with a paramagnetic metal ion like Cu(II), the EPR spectrum would be sensitive to the geometry of the complex and the nature of the coordinating atoms. The g-values and hyperfine coupling constants obtained from the EPR spectrum would provide insights into the symmetry of the ligand field around the metal ion and the degree of covalency in the metal-ligand bonds. universite-paris-saclay.fr

Furthermore, advanced EPR techniques, such as pulsed EPR methods like HYSCORE (Hyperfine Sublevel Correlation Spectroscopy), could be used to probe weak interactions between the unpaired electron and surrounding nuclear spins, providing even more detailed structural information.

Computational Chemistry and Theoretical Investigations of 3,4 Dichloropyridin 2 Yl Methanol

Solvent Effects in Computational Modeling (e.g., PCM/UAHF solvation model)

Chemical processes and properties are significantly influenced by the solvent environment. Computational models that treat a molecule in the gas phase can be insufficient. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used to account for solvent effects without the prohibitive computational cost of explicitly modeling individual solvent molecules. wikipedia.orgresearchgate.net

The PCM places the solute molecule within a cavity carved out of a continuous medium characterized by its dielectric constant (ε). q-chem.com The solute's electron distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's electrons and nuclei. This interaction is solved self-consistently. q-chem.com

The United Atom for Hartree-Fock (UAHF) model is a specific method for constructing the molecular cavity. uni-muenchen.de In this approach, the cavity is built from the union of interlocking van der Waals spheres centered on the heavy (non-hydrogen) atoms, with radii optimized for calculations at the Hartree-Fock level of theory. uni-muenchen.de The total free energy of solvation within the PCM framework is typically calculated as the sum of three components:

Ges : The electrostatic contribution from the solute-solvent interaction.

Gdr : The contribution from dispersion and repulsion forces.

Gcav : The energy required to create the solute cavity in the solvent. wikipedia.org

Using a PCM/UAHF model allows for the calculation of more realistic molecular properties, geometries, and reaction energetics for (3,4-Dichloropyridin-2-yl)methanol in various solvents, providing a bridge between theoretical gas-phase calculations and experimental solution-phase reality. acs.orgresearchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Approaches (e.g., phosphination of pyridine)

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The phosphination of pyridine (B92270), a reaction that forms a C-P bond, serves as an excellent example of how these computational approaches are applied. nih.gov

A typical computational study of a reaction mechanism, such as the metal-free phosphination of pyridine, involves the following steps: nih.govresearchgate.net

Geometry Optimization : The structures of all stationary points (reactants, intermediates, products, and transition states) on the PES are optimized.

Frequency Calculations : These calculations confirm the nature of the stationary points. Minima (reactants, products, intermediates) have all real vibrational frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations : Single-point energy calculations, often with a larger basis set, are performed on the optimized geometries to obtain more accurate electronic energies.

Intrinsic Reaction Coordinate (IRC) Analysis : An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the intended reactant and product. nih.gov

In the case of pyridine phosphination, DFT calculations have shown that the mechanism can proceed through several steps, including the activation of the pyridine ring, nucleophilic attack by the phosphine (B1218219), and subsequent rearomatization. nih.gov These studies can reveal the rate-determining step by identifying the transition state with the highest free energy barrier and explain regioselectivity based on steric and electronic factors. nih.gov This same approach can be applied to understand any potential reaction involving this compound.

Advanced Computational Methodologies and Basis Sets (e.g., B3LYP/6-311++G(d,p))

The accuracy of computational chemistry predictions is highly dependent on the chosen theoretical method (functional) and the mathematical functions used to describe the orbitals (basis set). A widely used and well-validated combination for organic molecules like pyridine derivatives is the B3LYP functional with the 6-311++G(d,p) basis set. chemmethod.comtandfonline.comdergipark.org.tr

B3LYP Functional : This is a hybrid density functional theory (DFT) method. It combines the three-parameter exchange functional of Becke (B3) with the Lee-Yang-Parr (LYP) correlation functional. researchgate.net B3LYP is popular because it provides a good balance between computational cost and accuracy for a wide range of chemical systems. chemmethod.com

6-311++G(d,p) Basis Set : This is a Pople-style, split-valence basis set. The notation can be broken down as follows:

6-311 : Describes the core orbitals with a single function (composed of 6 primitive Gaussian functions) and the valence orbitals with three functions (composed of 3, 1, and 1 primitive Gaussians, respectively). This "triple-split" valence allows for greater flexibility in describing the electron distribution.

++G : Adds diffuse functions to both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are large, spread-out functions that are crucial for accurately describing systems with delocalized electron density, such as anions, lone pairs, and weak non-covalent interactions. youtube.com

(d,p) : Adds polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow for the description of non-spherical electron density, which is essential for accurately modeling chemical bonds and distorted geometries. youtube.com

This level of theory, B3LYP/6-311++G(d,p), has been shown to provide reliable predictions for the geometries, vibrational frequencies, electronic properties, and reaction energies of many heterocyclic and chlorinated aromatic systems. chemmethod.comnih.govresearchgate.nettandfonline.com

Applications of 3,4 Dichloropyridin 2 Yl Methanol As a Chemical Building Block

Role in Heterocyclic Synthesis

The presence of reactive chlorine atoms and a functional hydroxymethyl group makes (3,4-Dichloropyridin-2-yl)methanol a valuable starting material for the synthesis of a wide array of more complex heterocyclic structures.

Precursor to Functionalized Pyridine (B92270) Derivatives

The dichloropyridine core of this compound is amenable to various chemical transformations, allowing for the introduction of new functional groups onto the pyridine ring. The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, a common strategy for functionalizing pyridine rings. For instance, related 2-chloropyridine (B119429) derivatives have been shown to react with anilines to produce arylamino-pyridine compounds researchgate.net. This suggests that the chlorine atoms in this compound can be selectively replaced by amines, alcohols, thiols, and other nucleophiles to create a diverse range of substituted pyridine derivatives.

The hydroxymethyl group (-CH₂OH) at the 2-position provides another site for modification. This group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups. For example, the reduction of a related dichloropyridine-carboxylic acid using borane-tetrahydrofuran (B86392) complex yields the corresponding dichloropyridinyl-methanol chemicalbook.com. Conversely, the hydroxymethyl group can be transformed into a better leaving group, such as a tosylate, to facilitate further nucleophilic substitution reactions researchgate.net. The interplay between the reactivity of the chlorine atoms and the hydroxymethyl group allows for a stepwise and controlled functionalization of the pyridine scaffold.

Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of this compound makes it a potent intermediate in the synthesis of more complex and biologically active molecules. Pyridine-based structures are integral to numerous pharmaceuticals and agrochemicals. The ability to selectively modify the different positions of the this compound molecule allows for the construction of intricate molecular architectures.

For example, 3,4-dihydro-2(1H)-pyridones, which are related heterocyclic structures, serve as key precursors in the synthesis of complex natural products like (±)-Andranginine mdpi.com. The synthesis of various bioactive molecules, including those with anti-inflammatory, antibacterial, and anticancer properties, often involves the use of functionalized pyridine intermediates nih.govnih.gov. While direct examples of the use of this compound in the synthesis of specific complex molecules are not extensively documented in the provided search results, its inherent reactivity profile makes it a highly plausible candidate for such applications. The combination of the pyridine core, halogen substituents, and the hydroxymethyl group provides a versatile platform for the assembly of complex target molecules through multi-step synthetic sequences.

Coordination Chemistry and Ligand Design

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group in this compound are excellent donor sites for coordinating with metal ions. This has led to its exploration in the field of coordination chemistry and ligand design.

Metal Complex Formation with Pyridylmethanols

Pyridylmethanol derivatives are known to form stable complexes with a variety of transition metals. The pyridine nitrogen acts as a Lewis base, while the hydroxyl group can either coordinate in its neutral form or be deprotonated to form an alkoxide that bridges multiple metal centers. This dual-coordination capability allows for the formation of diverse metal-ligand structures, including mononuclear complexes, polynuclear clusters, and extended metal-organic frameworks (MOFs) researchgate.net.

Research on related pyridylmethanol ligands has demonstrated the formation of complexes with metals such as aluminum, copper, platinum, and palladium rsc.orgrsc.org. For instance, 2,6-bis(hydroxyalkyl)pyridines have been used to synthesize various aluminum complexes rsc.org. Similarly, a pyridine-based ligand derived from a related pyridylmethanol has been shown to form complexes with Cu(II), Pt(II), and Pd(II) rsc.org. These examples underscore the potential of this compound to act as a versatile ligand in coordination chemistry.

Table 1: Examples of Metal Complexes with Pyridylmethanol-related Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

| 2,6-bis(hydroxyalkyl)pyridines | Aluminum | Mononuclear and dinuclear complexes | rsc.org |

| 3-(pyridin-2-ylmethyl)oxazolidin-2-one | Cu(II), Pt(II), Pd(II) | Mononuclear complexes | rsc.org |

| Pyridinemethanol Carboxylates | Zinc, Cadmium | Metal-Organic Frameworks (MOFs) | researchgate.net |

This table is generated based on data from related pyridylmethanol compounds.

Ligand Applications in Catalysis

Metal complexes derived from pyridine-based ligands often exhibit significant catalytic activity. The electronic and steric properties of the ligand can be fine-tuned to modulate the reactivity of the metal center, making them useful in a variety of catalytic transformations.

For example, rhodium(I) complexes containing pyridine ligands have been shown to be effective catalysts for the carbonylation of methanol (B129727) core.ac.uk. Aluminum complexes with pyridine dialcohol ligands have been successfully employed as initiators for the ring-opening polymerization of lactide and ε-caprolactone rsc.org. Furthermore, a palladium(II) complex with a ligand derived from a pyridylmethanol analogue has demonstrated high efficiency as a catalyst for the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in organic synthesis rsc.org. The catalytic applications of metal complexes with pyridine-containing macrocycles are also an active area of research unimi.it. These findings suggest that metal complexes of this compound could be valuable catalysts for a range of organic reactions.

Advanced Materials Research Applications

The ability of this compound to act as a versatile building block extends to the field of materials science. Its capacity to form well-defined structures through coordination with metal ions makes it a candidate for the construction of functional materials.

One notable application of related pyridylmethanol derivatives is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, forming porous structures with high surface areas. Pyridylmethanol carboxylates have been used to construct two-dimensional MOFs researchgate.net. The functional groups on the pyridine ring, such as the chlorine atoms in this compound, could be further modified post-synthesis to tune the properties of the MOF for applications in gas storage, separation, and catalysis. While specific research on the use of this compound in advanced materials is not widely reported in the search results, the established use of similar pyridylmethanols in MOF synthesis indicates a promising avenue for future research.

Utilization in Analytical Chemistry as Reference Standards

The utility of this compound as a reference standard is intrinsically linked to its role as a potential impurity or a starting material in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its connection to the antiepileptic drug Perampanel. In the manufacturing process of Perampanel, this compound can arise as a process-related impurity or an unreacted starting material. Regulatory authorities worldwide mandate strict control over impurity levels in pharmaceutical products, making highly pure reference standards of potential impurities essential for analytical testing.

Suppliers of chemical reagents offer this compound specifically for this purpose, often marketing it as a "reference standard" for pharmaceutical testing. synzeal.combiosynth.com These standards are synthesized to a high degree of purity and are accompanied by a Certificate of Analysis that details their chemical properties and purity, ensuring their suitability for use in validated analytical methods.

Detailed Research Findings

The application of this compound as a reference standard is most evident in the analytical methods developed for impurity profiling of drugs like Perampanel. While specific proprietary methods may not be publicly available, the principles of its use are well-established in analytical chemistry.

In a typical scenario, a validated High-Performance Liquid Chromatography (HPLC) method is employed for the quality control of the final drug product. This method must be capable of separating the main API from all potential impurities. To achieve this, a reference standard of this compound is used in the following ways:

Peak Identification: A solution of the this compound reference standard is injected into the HPLC system to determine its retention time. This allows for the unambiguous identification of the corresponding impurity peak in the chromatogram of the drug substance.

Quantification: A calibration curve is generated using the reference standard at various known concentrations. This curve is then used to accurately quantify the amount of the (3,a4-Dichloropyridin-2-yl)methanol impurity present in a batch of the drug product.

Method Validation: The reference standard is crucial for the validation of the analytical method itself. It is used to assess parameters such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ) for the impurity.

Below is an illustrative data table that would be typical for a Certificate of Analysis for this compound used as a reference standard.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 103949-59-3 |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.01 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥ 98% |

| Identification (by ¹H NMR, MS) | Conforms to structure |

| Solubility | Soluble in Methanol, Chloroform |

Q & A

Q. What are the recommended synthetic routes for (3,4-Dichloropyridin-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation and hydroxylation of pyridine precursors. For example, chlorination of pyridinyl intermediates using reagents like POCl₃ or SOCl₂ under reflux conditions (60–80°C) can introduce chlorine atoms. Subsequent reduction or hydroxylation steps (e.g., NaBH₄-mediated reduction of ketones or aldehydes) yield the methanol group. Optimizing solvent choice (e.g., DMSO for polar reactions) and stoichiometry of fluorinating/chlorinating agents is critical for yield improvement . Parallel methods for structurally similar compounds, such as (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, suggest that inert atmospheres (N₂/Ar) and controlled temperatures (e.g., 50–70°C) minimize side reactions .

Table 1 : Example Reaction Conditions for Pyridinyl Methanol Derivatives

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-iodopyridin-3-yl | NaBH₄ | Ethanol | 25 | 68 | |

| 4-Methoxypyridin-2-yl | POCl₃ | Toluene | 80 | 72 |

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the compound. Recrystallization using ethanol/water mixtures (1:3 ratio) enhances purity. Analytical validation requires HPLC (C18 column, methanol-water mobile phase, UV detection at 254 nm) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structural integrity. For trace impurities, GC-MS with a DB-5 column can identify volatile byproducts . Standards from forensic or toxicology categories (e.g., matrix-matched calibration) improve accuracy .

Q. What are the primary biological applications of this compound in preclinical research?

- Methodological Answer : The compound is explored as a bioactive scaffold in antimicrobial and anticancer studies. For example, analogs like (2,4-Dimethyl-1H-pyrrol-3-yl)methanol demonstrate dose-dependent cytotoxicity in MTT assays (IC₅₀ = 12–45 µM against HeLa cells). Researchers modify substituents (e.g., chloro vs. methoxy groups) to optimize solubility and binding affinity to target proteins (e.g., kinases) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data or synthetic yields reported for this compound?

- Methodological Answer : Contradictions may arise from variations in experimental protocols (e.g., solvent purity, reaction time). Systematic replication under controlled conditions (e.g., using anhydrous solvents, standardized equipment) is essential. Cross-validate NMR/IR data with computational tools (e.g., DFT simulations for expected peaks). For yield discrepancies, design factorial experiments (e.g., Taguchi method) to isolate critical factors like temperature or catalyst loading .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : SAR studies involve synthesizing analogs with systematic substitutions (e.g., replacing Cl with F or CH₃) and evaluating their bioactivity. High-throughput screening (HTS) in enzyme inhibition assays (e.g., kinase panels) identifies key functional groups. Computational docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. For example, trifluoromethyl groups in (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol enhance metabolic stability by reducing CYP450 interactions .

Q. How can reaction mechanisms for this compound synthesis be elucidated?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., D₂O for hydroxylation steps) and kinetic analysis (Eyring plots for activation parameters). Spectroscopic monitoring (in situ FTIR or Raman) tracks intermediate formation. For example, in fluorinated pyridinyl methanol synthesis, ¹⁹F NMR captures transient intermediates like aryl fluorides . Collaborative studies with computational chemists (DFT for transition states) further clarify pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.